N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine
Description
N-[5-(2-Methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a 1,3,5-triazinan-2-ylidene core substituted with a 2-methoxyethyl group at position 5 and a 1,3-benzoxazol-2-amine moiety. The methoxyethyl substituent likely enhances hydrophilicity compared to aromatic or aliphatic substituents in related compounds .
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-19-7-6-18-8-14-12(15-9-18)17-13-16-10-4-2-3-5-11(10)20-13/h2-5H,6-9H2,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINDQKTWWDSVSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CNC(=NC1)NC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2-methoxyethyl)-1,3,5-triazinan-2-ylidene]-1,3-benzoxazol-2-amine (CAS Number: 669751-94-4) is a compound with potential biological activities that warrant investigation. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C13H17N5O2
- Molecular Weight : 275.3064 g/mol
- SMILES Notation : COCCN1CNC(=NC1)Nc1nc2c(o1)cccc2
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in various fields, particularly in antitumor and antimicrobial activities. The following sections detail specific studies and findings related to its biological effects.
Antitumor Activity
A study published in 2021 evaluated the antitumor properties of newly synthesized compounds similar to this compound. The compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture methods. Key findings include:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 5 | HCC827 | 20.46 ± 8.63 | 3D |
| Compound 6 | NCI-H358 | 6.48 ± 0.11 | 2D |
| Compound 6 | HCC827 | 16.00 ± 9.38 | 3D |
These results indicate that the compounds exhibit significant cytotoxicity against cancer cells, particularly in the 2D assays compared to the 3D assays .
Antimicrobial Activity
In addition to antitumor effects, compounds structurally related to this compound have shown promising antimicrobial activity. The presence of specific functional groups seems to enhance their efficacy against various bacterial strains.
Case Studies
Several case studies have highlighted the potential of similar triazine-based compounds in clinical settings:
- Study on Triazine Derivatives : A series of triazine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation and microbial growth. The results indicated that modifications in the side chains significantly influenced biological activity.
- Clinical Relevance : Research has pointed towards the use of triazine derivatives as lead compounds for developing new anticancer drugs due to their selective toxicity towards tumor cells over normal cells.
The mechanism by which this compound exerts its biological effects is believed to involve:
- DNA Binding : Similar compounds have shown a tendency to bind within the minor groove of DNA, disrupting replication and transcription processes.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest at specific checkpoints, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
*Molecular weight calculated based on formula; experimental data unavailable in evidence.
Key Observations:
- Hydrophilicity : The methoxyethyl substituent in the target compound likely improves aqueous solubility compared to the phenylethyl analog (321.38 g/mol), which is discontinued due to poor solubility .
- Bioactivity Trends: Hexahydro-1,3,5-triazine derivatives with substituents like 4-chlorobenzyl exhibit cytotoxic or antimicrobial activities .
Pharmacological Potential
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
